2-Fluoro-5-[(1H-pyrazol-4-yl)amino]benzonitrile
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Overview
Description
2-Fluoro-5-[(1H-pyrazol-4-yl)amino]benzonitrile is an organic compound with the molecular formula C10H7FN4 It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom and a pyrazolylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-[(1H-pyrazol-4-yl)amino]benzonitrile typically involves the reaction of 2-fluorobenzonitrile with 4-amino-1H-pyrazole. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-[(1H-pyrazol-4-yl)amino]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitrile derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Fluoro-5-[(1H-pyrazol-4-yl)amino]benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with unique properties, such as fluorescence or conductivity.
Biological Research: It serves as a probe or ligand in biological studies to investigate the function of specific proteins or pathways.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-[(1H-pyrazol-4-yl)amino]benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-(1H-pyrazol-1-yl)benzonitrile
- 4-Fluoro-2-(1H-pyrazol-3-yl)phenol
- (5-Fluoro-2-hydroxyphenyl)(1H-pyrazol-4-yl)methanone
Uniqueness
2-Fluoro-5-[(1H-pyrazol-4-yl)amino]benzonitrile is unique due to the specific positioning of the fluorine and pyrazolylamino groups on the benzene ring. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H7FN4 |
---|---|
Molecular Weight |
202.19 g/mol |
IUPAC Name |
2-fluoro-5-(1H-pyrazol-4-ylamino)benzonitrile |
InChI |
InChI=1S/C10H7FN4/c11-10-2-1-8(3-7(10)4-12)15-9-5-13-14-6-9/h1-3,5-6,15H,(H,13,14) |
InChI Key |
ASNWOWDKBWQCCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC2=CNN=C2)C#N)F |
Origin of Product |
United States |
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